molecular formula C23H19N3O4S B4713263 N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide

Cat. No. B4713263
M. Wt: 433.5 g/mol
InChI Key: RCUAQDITCFWEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide, also known as QM-B, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QM-B is a quinazoline derivative that has shown promising results in preclinical studies as a potent anti-cancer agent.

Mechanism of Action

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide exerts its anti-cancer effects by targeting multiple signaling pathways that are dysregulated in cancer cells. This compound inhibits the activation of PI3K/AKT pathway by downregulating the expression of PI3K and AKT. This compound also inhibits the activation of MAPK/ERK pathway by downregulating the expression of MEK and ERK. This compound inhibits the activation of JAK/STAT pathway by downregulating the expression of JAK and STAT. This compound also inhibits the expression of VEGF and MMP-9, which are involved in angiogenesis and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells and tissues. This compound does not affect the proliferation and viability of normal human fibroblasts and endothelial cells. This compound does not induce significant changes in the body weight, organ weight, and hematological parameters in animal models. This compound has been shown to have good pharmacokinetic properties, including high solubility, permeability, and stability.

Advantages and Limitations for Lab Experiments

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of cancer cell growth, which makes it an ideal candidate for studying cancer biology and drug discovery. This compound has good pharmacokinetic properties, which make it suitable for in vivo studies. This compound has minimal toxicity in normal cells and tissues, which minimizes the risk of side effects. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This compound is also expensive to synthesize, which limits its availability for large-scale studies.

Future Directions

There are several future directions for N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide research. First, more studies are needed to elucidate the mechanism of action of this compound in cancer cells. Second, more studies are needed to optimize the synthesis method and purification methods of this compound to improve its yield and purity. Third, more studies are needed to evaluate the efficacy of this compound in animal models of cancer. Fourth, more studies are needed to evaluate the potential of this compound as a combination therapy with other anti-cancer agents. Fifth, more studies are needed to evaluate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.

Scientific Research Applications

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT. This compound also inhibits angiogenesis and metastasis in cancer cells.

properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-29-17-5-4-6-18(13-17)30-14-15-9-11-16(12-10-15)21(27)25-26-22(28)19-7-2-3-8-20(19)24-23(26)31/h2-13H,14H2,1H3,(H,24,31)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUAQDITCFWEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide
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N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide
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N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide
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N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide
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N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide
Reactant of Route 6
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.